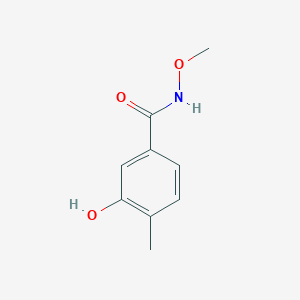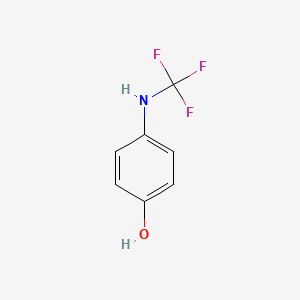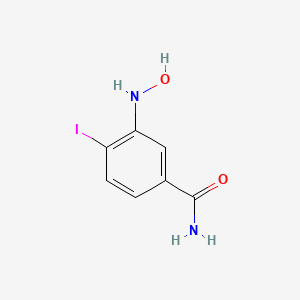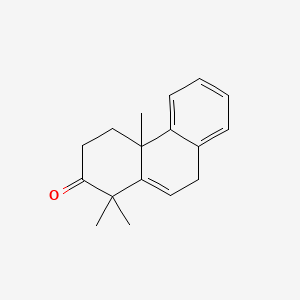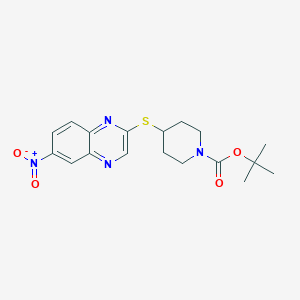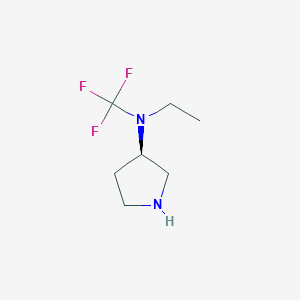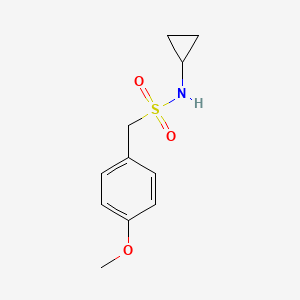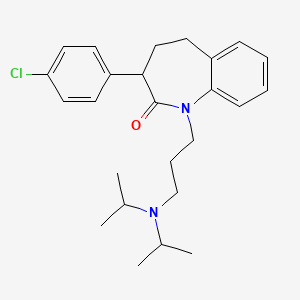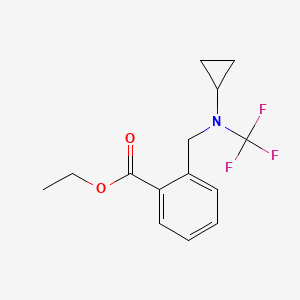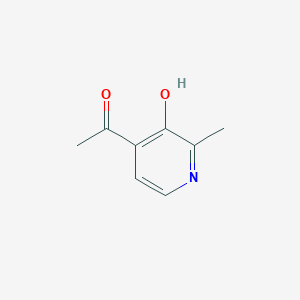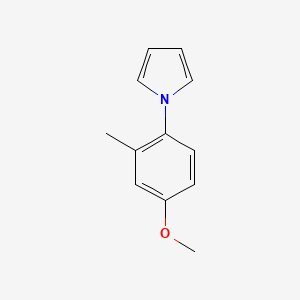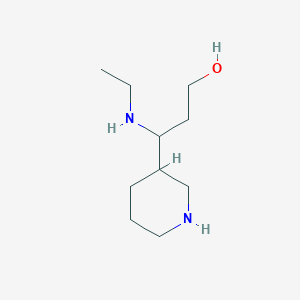
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol is an organic compound that features both an ethylamino group and a piperidinyl group attached to a propanol backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as piperidine and ethylamine.
Formation of Intermediate: The piperidine is reacted with an alkylating agent to form an intermediate compound.
Addition of Ethylamino Group: The intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamino group.
Final Product Formation: The final step involves the reduction or other necessary reactions to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, the synthesis can be carried out in batch reactors or continuous flow systems.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.
Purification: The final product is purified using techniques like crystallization, distillation, or chromatography.
化学反応の分析
Types of Reactions
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.
Solvents: Solvents such as ethanol, methanol, and dichloromethane are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors, enzymes, or other proteins, influencing their activity.
Pathways Involved: The binding can trigger various biochemical pathways, leading to physiological effects.
類似化合物との比較
Similar Compounds
- 3-(Methylamino)-3-(piperidin-3-yl)propan-1-ol
- 3-(Dimethylamino)-3-(piperidin-3-yl)propan-1-ol
- 3-(Ethylamino)-3-(pyrrolidin-3-yl)propan-1-ol
Uniqueness
3-(Ethylamino)-3-(piperidin-3-yl)propan-1-ol is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
3-(ethylamino)-3-piperidin-3-ylpropan-1-ol |
InChI |
InChI=1S/C10H22N2O/c1-2-12-10(5-7-13)9-4-3-6-11-8-9/h9-13H,2-8H2,1H3 |
InChIキー |
FQKNMALMPJIGJS-UHFFFAOYSA-N |
正規SMILES |
CCNC(CCO)C1CCCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


